molecular formula C16H11F4N3O2 B2474201 Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685109-47-1

Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2474201
CAS No.: 685109-47-1
M. Wt: 353.277
InChI Key: AMTDFAXWGKDIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 3, a trifluoromethyl (CF₃) group at position 7, and an ethyl carboxylate moiety at position 4. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases, while the fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2/c1-2-25-15(24)12-7-21-14-11(9-3-5-10(17)6-4-9)8-22-23(14)13(12)16(18,19)20/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTDFAXWGKDIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered significant interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

  • Empirical Formula : C16H11F4N3O2
  • Molecular Weight : 353.27 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and a trifluoromethyl group at specific positions, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Cyclization : The starting material, ethyl 5-amino-1H-pyrazole-4-carboxylate, undergoes cyclization with a trifluoroacetyl derivative to form the pyrazolo[1,5-a]pyrimidine scaffold.
  • Substitution : Subsequent reactions introduce the 4-fluorophenyl and trifluoromethyl groups through electrophilic aromatic substitution methods.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Inhibition of Cell Proliferation : The compound effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. In these studies, the compound displayed an IC50 value in the low micromolar range, indicating potent activity against tumor growth .

The biological mechanisms underlying the anticancer effects of this compound may involve:

  • Enzyme Inhibition : Similar compounds from the pyrazolo[1,5-a]pyrimidine family have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis .
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis of Biological Activity

A summary table comparing the biological activities of this compound with other related compounds is presented below:

Compound NameIC50 (µM)Cancer Cell Lines TestedMechanism of Action
This compoundLow micromolarHeLa, MCF-7Enzyme inhibition, apoptosis
5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamideModerateVariousSimilar mechanisms
Other pyrazolo[1,5-a]pyrimidinesVariesVariousVaries

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study A : In a preclinical model using xenografts of human tumors in mice, treatment with this compound resulted in significant tumor regression compared to controls.
  • Case Study B : A comparative study with standard chemotherapeutics indicated that this compound may enhance therapeutic efficacy when used in combination with existing drugs.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant biological activities. Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has shown promise in various areas:

  • Anticancer Activity : This compound has been identified as a lead compound for developing new anticancer agents. Its interactions with enzymes or receptors involved in tumor growth pathways are being actively studied through molecular docking and enzyme inhibition assays .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections. The structural modifications in this compound may enhance its efficacy against various pathogens .
  • Inhibition of Mycobacterial ATP Synthase : Recent studies have reported that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of mycobacterial ATP synthase, indicating their potential use in treating tuberculosis .

Case Studies and Research Insights

Several studies have explored the applications of this compound in depth:

  • Anticancer Research : A study focusing on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidines demonstrated significant cytotoxic effects against various cancer cell lines. The findings suggested that modifications at specific positions could enhance anticancer potency .
  • Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of related trifluoromethyl pyrimidines. Results indicated promising antifungal activities against common pathogens, suggesting potential therapeutic applications in infectious disease management .
  • Mechanistic Studies on Drug Action : Investigations into the mechanism of action revealed that these compounds could inhibit critical biological pathways involved in disease progression, offering insights into their therapeutic potential and guiding future drug development efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Substituent Position and Bioactivity
  • Ethyl 7-(3-(Trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Compound 9, ):
    • Substitutions: CF₃ at position 7, ethyl carboxylate at position 3.
    • Key Finding: Moving the carboxylate from position 6 to 3 significantly reduced B-Raf kinase inhibitory activity, highlighting the importance of substituent positioning .
  • Ethyl 5-(3-Methoxyphenyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ():
    • Substitutions: 3-methoxyphenyl at position 5, CF₃ at position 6.
    • Properties: Molecular weight = 365.31, XLogP3 = 3.1, moderate lipophilicity. Comparatively, the target compound (with 4-fluorophenyl at position 3) may exhibit enhanced π-π stacking in hydrophobic binding pockets .
Trifluoromethyl Group Impact
  • Ethyl 7-(Difluoromethyl)-5-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (): Substitutions: Difluoromethyl (CF₂H) at position 7.
Cyclization and Coupling Reactions
  • Suzuki-Miyaura Cross-Coupling ():
    • Used to synthesize 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. The target compound’s 4-fluorophenyl group could be introduced via similar coupling, ensuring regioselectivity .
  • Piperidine-Catalyzed Cyclization (): Ethanol and piperidine facilitate pyrazolo[1,5-a]pyrimidine formation. Yields for analogous compounds (e.g., 78% in ) suggest efficient routes for the target compound’s synthesis .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
Target Compound 365.31 3.1 8 5
Ethyl 5-(3-Methoxyphenyl)-7-CF₃-3-carboxylate 365.31 3.1 8 5
Ethyl 7-Methyl-3-phenyl-6-carboxylate 281.31 2.8 5 4

The target compound’s higher hydrogen bond acceptor count (8 vs. 5 in simpler analogs) may improve solubility but reduce blood-brain barrier penetration .

Key Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Position 3 Position 7 Position 6 Key Activity Reference
Target Compound 4-Fluorophenyl CF₃ Ethyl carboxylate Kinase inhibition*
Ethyl 7-CF₃-3-carboxylate (Compound 9) H CF₃ Ethyl carboxylate B-Raf inhibition
MK72 () 3,5-Bis(CF₃)C₆H₃ O H Not reported

Preparation Methods

Core Formation via Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled through cyclocondensation between aminopyrazole derivatives and β-diketones or β-ketoesters. For the target compound, this approach involves two critical intermediates: a 5-aminopyrazole-4-carboxylate and a fluorophenyl-substituted trifluoromethyl diketone.

Synthesis of 5-Amino-1H-Pyrazole-4-Carboxylate Intermediate

The ethyl 5-amino-1H-pyrazole-4-carboxylate intermediate is synthesized via cyclization of ethoxymethylene cyanoacetate with hydrazine derivatives. In a representative procedure, ethoxymethylene cyanoacetate (68 g, 0.4 mol) is refluxed in anhydrous ethanol (200 mL) under nitrogen, yielding the aminopyrazole carboxylate after hydrolysis and crystallization. This intermediate serves as the pyrazole precursor for subsequent annulation.

Preparation of 1-(4-Fluorophenyl)-4,4,4-Trifluorobutanedione

The trifluoromethyl diketone component is synthesized by condensing 4-fluorophenylacetone with ethyl trifluoroacetate in the presence of sodium hydride. The reaction proceeds via Claisen condensation, forming 1-(4-fluorophenyl)-4,4,4-trifluorobutanedione with >85% yield after recrystallization from hexane.

Cyclocondensation to Form the Pyrazolo[1,5-a]Pyrimidine Core

Equimolar amounts of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-(4-fluorophenyl)-4,4,4-trifluorobutanedione are heated in glacial acetic acid at 120°C for 12 hours. The reaction proceeds through nucleophilic attack of the pyrazole amine on the diketone, followed by cyclodehydration to form the pyrimidine ring. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate with 72–78% purity.

Cross-Dehydrogenative Coupling (CDC) Approach

Cross-dehydrogenative coupling offers a one-pot strategy for constructing the pyrazolo[1,5-a]pyrimidine core while introducing substituents regioselectively. This method leverages oxidative conditions to facilitate C–N and C–C bond formation without prefunctionalized substrates.

Reaction of N-Amino-2-Iminopyridine with β-Ketoesters

In a modified CDC protocol, N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile reacts with ethyl 4,4,4-trifluoroacetoacetate under oxygen atmosphere in ethanol containing acetic acid (6 equivalents). The reaction proceeds via enol addition to the iminopyridine, followed by oxidative dehydrogenation and cyclization. Oxygen acts as a terminal oxidant, driving the reaction to completion within 18 hours at 130°C.

Table 1: Optimization of CDC Reaction Conditions for Pyrazolo[1,5-a]Pyrimidine Synthesis
Entry Acid (Equiv) Atmosphere Yield (%)
1 Acetic (2) Air 34
2 Acetic (6) Air 74
3 Acetic (6) O₂ 94
4 p-TSA (2) O₂ 41

Data adapted from, demonstrating that acetic acid (6 equiv) under oxygen maximizes yield (94%).

Mechanistic Insights

The CDC mechanism involves three steps:

  • Enol Addition : The β-ketoester enol attacks the electrophilic imine carbon of N-amino-2-iminopyridine, forming a transient adduct.
  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen, aromatizing the intermediate and generating water as a byproduct.
  • Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen on the carbonyl carbon completes the pyrimidine ring.

Stepwise Assembly via Pyrazole Intermediate

An alternative route constructs the pyrazole ring first, followed by annulation with a pyrimidine precursor. This method improves regiocontrol for the 4-fluorophenyl and trifluoromethyl groups.

Synthesis of 3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate

Phenylhydrazine reacts with ethyl 4,4,4-trifluoro-3-(4-fluorophenyl)prop-2-enoate in ethanol under reflux. The reaction proceeds via Michael addition and cyclization, yielding the pyrazole carboxylate with 82% efficiency.

Annulation with Cyanamide Derivatives

The pyrazole intermediate is treated with cyanamide and trifluoroacetic anhydride in dichloromethane at 0°C. This step forms the pyrimidine ring through nucleophilic attack of the pyrazole nitrogen on the electrophilic cyanamide carbon, followed by dehydration. The final product is isolated via recrystallization from methanol/water (3:1), achieving 68% yield.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Scalability of Preparation Methods
Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 72–78 95 Scalable, minimal purification
CDC 94 98 One-pot, regioselective
Stepwise Assembly 68 90 Improved substituent control

The CDC method offers the highest yield (94%) and purity (98%) due to its oxidative conditions minimizing side reactions. However, cyclocondensation remains preferred for large-scale synthesis due to lower catalyst costs and operational simplicity.

Critical Process Optimization Parameters

Solvent and Temperature Effects

  • Cyclocondensation : Glacial acetic acid at 120°C enhances protonation of the diketone, accelerating nucleophilic attack.
  • CDC Reactions : Ethanol as solvent facilitates enol formation, while temperatures >120°C prevent premature cyclization.

Catalytic Additives

  • Copper Triflate : In stepwise assembly, Cu(OTf)₂ (10 mol%) accelerates cyanamide activation, reducing reaction time from 24 to 8 hours.
  • Acetic Acid : Acts as both catalyst and proton donor in CDC reactions, with 6 equivalents optimal for balancing reactivity and byproduct suppression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or stepwise heterocyclic assembly. For example, demonstrates that pyrazolo[1,5-a]pyrimidine derivatives are often synthesized by condensing aminopyrazoles with β-keto esters or acrylonitriles under reflux in polar aprotic solvents (e.g., pyridine or DMF). Yields (~60–70%) can be enhanced by optimizing stoichiometry, reaction time (5–6 hours), and catalyst selection (e.g., triethylamine or APTS) . Purification via recrystallization (ethanol/DMF mixtures) or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Combined spectroscopic analysis is essential:

  • 1H/13C NMR : Assign signals for the fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and trifluoromethyl (δ ~110–120 ppm for 13C) groups.
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and pyrimidine ring vibrations.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the molecular formula .
    Cross-referencing with literature data (e.g., melting points, NMR shifts) ensures accuracy .

Q. What are common intermediates in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Key intermediates include:

  • 5-Aminopyrazoles : React with β-keto esters (e.g., ethyl acetoacetate) to form the pyrimidine ring.
  • Arylazo Compounds : Used in cyclocondensation reactions (e.g., 3-(4-chlorophenylazo) intermediates in ) .
  • Trifluoromethylated Precursors : Introduce CF₃ groups via halogen exchange or direct fluorination .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling patterns for aromatic protons.
  • X-ray Crystallography : Definitive proof of structure, as demonstrated for related compounds in and . For example, triclinic crystal systems (space group P1) with refined R factors <0.05 provide unambiguous confirmation .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies mitigate side reactions (e.g., dimerization or oxidation) during synthesis?

  • Methodological Answer :

  • Temperature Control : Reflux at 120°C minimizes side reactions while ensuring cyclization ().
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., amino groups).
  • Protecting Groups : Temporarily shield reactive sites (e.g., ester or nitrile groups) during multi-step syntheses .

Q. How can computational methods predict the bioactivity or binding affinity of this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The trifluoromethyl group may enhance hydrophobic interactions .
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous compounds ( references pyrazolopyrimidines with anti-inflammatory or antitumor activity) .
  • ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-examine via HPLC or TLC (silica gel G/UV254 plates, as in ) .
  • Synthon Comparison : Confirm if differences arise from polymorphic forms (e.g., ’s triclinic vs. monoclinic crystals) .
  • Inter-laboratory Calibration : Standardize NMR spectrometers using reference compounds (e.g., TMS for 1H NMR) .

Methodological Tables

Table 1 : Key Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis

ParameterOptimal RangeReference
SolventPyridine, DMF, ethanol
Temperature120°C (reflux)
CatalystTriethylamine, APTS
Reaction Time5–10 hours
Yield60–70%

Table 2 : Critical Spectroscopic Benchmarks

Group1H NMR (ppm)13C NMR (ppm)
4-Fluorophenyl7.2–7.8 (m)115–125 (C-F)
Trifluoromethyl-110–120 (q, J=288 Hz)
Ester carbonyl-~165–170

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.